molecular formula C10H13NO2 B052864 4-Amino-3,5-dimethylphenyl acetate CAS No. 39942-44-4

4-Amino-3,5-dimethylphenyl acetate

Cat. No.: B052864
CAS No.: 39942-44-4
M. Wt: 179.22 g/mol
InChI Key: REJOKVIJMOKWPZ-UHFFFAOYSA-N
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Description

4-Amino-3,5-dimethylphenyl acetate is an organic compound with a molecular formula of C10H13NO2 It is characterized by the presence of an amino group, two methyl groups, and an acetate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dimethylphenyl acetate typically involves the acetylation of 4-Amino-3,5-dimethylphenol. One common method is to react 4-Amino-3,5-dimethylphenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dimethylphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl acetates.

Scientific Research Applications

4-Amino-3,5-dimethylphenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dimethylphenyl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetate group can participate in esterification reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,5-dimethylphenol: Similar structure but lacks the acetate group.

    4-Amino-2,6-dimethylphenyl acetate: Similar structure with different positions of methyl groups.

    4-Nitro-3,5-dimethylphenyl acetate: Similar structure with a nitro group instead of an amino group.

Uniqueness

4-Amino-3,5-dimethylphenyl acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, two methyl groups, and an acetate group makes it a versatile compound for various applications.

Properties

IUPAC Name

(4-amino-3,5-dimethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-9(13-8(3)12)5-7(2)10(6)11/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJOKVIJMOKWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960459
Record name 4-Amino-3,5-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39942-44-4
Record name Phenol, 4-amino-3,5-dimethyl-, acetate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039942444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3,5-dimethylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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